molecular formula C18H14BrClN4O3 B2915813 1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052604-02-0

1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2915813
CAS No.: 1052604-02-0
M. Wt: 449.69
InChI Key: RMSJMRZAIHEIGJ-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 2-bromo-5-methoxyphenylmethyl group at position 1 and a 4-chlorophenyl group at position 3. The methoxy group may modulate solubility and steric interactions. Its synthesis likely involves Huisgen 1,3-dipolar cycloaddition (click chemistry) for triazole formation, a method widely used for analogous compounds .

Properties

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJMRZAIHEIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo-triazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps starting from simpler precursors. The initial step often includes the bromination of 5-methoxybenzylamine followed by the introduction of the pyrrolo-triazole moiety through cyclization reactions. This multi-step synthetic route is crucial for obtaining high yields and purity of the final product.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolo-triazoles exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains including Salmonella typhi and Bacillus subtilis. In vitro studies demonstrated moderate to strong antibacterial effects with IC50 values indicating effective inhibition at low concentrations .
  • Antifungal Activity : Some derivatives have shown promising antifungal properties as well, although specific data on this compound's antifungal activity is still limited.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways:

  • Acetylcholinesterase (AChE) Inhibition : A series of studies have highlighted that certain pyrrolo-triazole derivatives act as potent AChE inhibitors. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound has also been reported to exhibit strong inhibitory effects on urease activity. This is significant in the context of treating infections caused by urease-producing bacteria .

The biological activity of this compound can be attributed to its structural features:

  • Substituents : The presence of bromine and methoxy groups on the phenyl ring enhances its lipophilicity and may improve its binding affinity to biological targets.
  • Triazole Moiety : The triazole ring is known for its ability to form hydrogen bonds and interact with various enzymes and receptors, which may contribute to its inhibitory effects on AChE and urease.

Case Studies

Several studies have explored the pharmacological potential of pyrrolo-triazole derivatives:

  • Study on Antibacterial Activity : A recent study demonstrated that a related compound exhibited strong antibacterial activity against Staphylococcus aureus with an IC50 value significantly lower than that of standard antibiotics .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of pyrrolo-triazoles in models of oxidative stress, suggesting their utility in treating neurodegenerative disorders .

Comparison with Similar Compounds

Pyrrolo[3,4-d]triazole Derivatives

  • Compound 10 (): Substituted with a PEG-azide chain and ethyl group. The PEG chain improves aqueous solubility, whereas the ethyl group may reduce steric hindrance.
  • Pyrrolo[3,4-d]isoxazole-4,6-diones (): Replaces the triazole with an isoxazole ring. However, these derivatives exhibit antimicrobial activity, suggesting the dione core itself contributes to bioactivity .

Triazole-Containing Bioactive Compounds

  • Chromene-Triazole Derivatives ():
    Exhibit IC50 values of 0.28–6.30 μM against cancer cells. Fluorine substituents enhance activity, but triazole replacement with 1,2,4-triazole is tolerated. The target compound’s bromo and chloro groups may similarly optimize electronic effects and binding affinity .

  • HepG2 Inhibitors ():
    Compound 3 (IC50: 2.03 μM) and ethynyl estradiol derivatives (IC50: 17.8 μM) highlight the role of substituents. The target compound’s halogenated aryl groups may improve potency by enhancing hydrophobic interactions with cellular targets .

Functional and Pharmacological Comparisons

Anticancer Activity

Compound Core Structure Key Substituents IC50 (HepG2) Mechanism
Target Compound Pyrrolo-triazole-dione 2-Bromo-5-methoxy, 4-chlorophenyl Pending Likely apoptosis induction
Compound 3 () Pyrrolo-pyrimidine-triazole Unspecified aryl groups 2.03 μM G2/M cell cycle arrest
Ethynyl Estradiol Derivative Triazole-linked estradiol Ethynyl, phenyl 17.8 μM Moderate cytotoxicity

The target compound’s halogenated aryl groups are expected to lower IC50 compared to non-halogenated analogs by improving target binding and cellular uptake .

Enzyme Inhibition Potential

  • COX/LOX Inhibitors (): Pyrrolo[3,4-d]pyridazinones with oxadiazole or triazole moieties show dual COX/LOX inhibition. The target compound’s triazole may similarly act as a pharmacophore, with bromo and chloro groups enhancing selectivity .
  • Acetylcholinesterase Inhibitors (): Triazole-linked acridones exhibit AChE inhibition (IC50: 0.28–6.30 μM).

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